molecular formula C28H44N2O4 B6303225 (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid CAS No. 78654-82-7

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid

Cat. No.: B6303225
CAS No.: 78654-82-7
M. Wt: 472.7 g/mol
InChI Key: GJLLQOSDGIXIFW-FQEVSTJZSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a highly substituted indole moiety. The indole ring is functionalized with three tert-butyl groups at the 2-, 5-, and 7-positions, conferring significant steric bulk and hydrophobicity. This compound is structurally tailored for applications in medicinal chemistry, such as peptidomimetic design or enzyme inhibition, where steric and electronic properties are critical. The Boc group enhances stability during synthetic procedures, while the indole core may facilitate interactions with biological targets like serotonin receptors or tryptophan-based enzymes .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O4/c1-25(2,3)16-13-17-18(15-20(23(31)32)29-24(33)34-28(10,11)12)22(27(7,8)9)30-21(17)19(14-16)26(4,5)6/h13-14,20,30H,15H2,1-12H3,(H,29,33)(H,31,32)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLLQOSDGIXIFW-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)NC(=O)OC(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Protection of the amine group: The starting material, an amino acid, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.

    Formation of the indole derivative: The indole moiety is introduced through a coupling reaction with an appropriate indole derivative, such as 2,5,7-tri-tert-butyl-1H-indole, using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Final deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amine or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of tryptophan, including Boc-L-Tbt-OH, have been investigated for their activity against enteroviruses such as EV71 (Enterovirus 71). In vitro assays demonstrated that certain arylated derivatives of this compound exhibit significant inhibitory effects against EV71, with effective concentrations (EC50) ranging from 0.04 μM to 3.1 μM depending on the specific structural modifications made to the tryptophan backbone .

1.2 Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies involving Boc-L-Tbt-OH derivatives have provided insights into how modifications at various positions on the indole ring can influence biological activity. For instance, C7 arylation was shown to alter the potency of the compounds significantly compared to C2 arylation, indicating that the positioning of substituents on the indole ring is crucial for optimizing antiviral efficacy .

Drug Design and Development

2.1 Prodrug Strategies

The use of Boc protecting groups in amino acids like Boc-L-Tbt-OH serves as a strategic approach in drug design, particularly in enhancing solubility and stability of active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) group can be selectively removed under mild acidic conditions, allowing for the release of the active amino acid or peptide . This property is beneficial in developing prodrugs that improve bioavailability.

2.2 Synthesis of Novel Compounds

Boc-L-Tbt-OH is frequently utilized as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in generating novel compounds with potential therapeutic applications. For example, researchers have synthesized tripodal and tetrapodal derivatives from Boc-L-Tbt-OH, which have shown enhanced biological activities compared to their simpler counterparts .

Research Case Studies

StudyFocusFindings
Study A: Anti-HIV Activity Investigated C7 aryloxy derivativesIdentified significant anti-HIV activity with EC50 values comparable to existing treatments .
Study B: SAR Analysis Evaluated structural modificationsShowed that C7 substitution enhances potency against viral strains .
Study C: Synthesis Techniques Developed new synthetic routesEstablished efficient methods for synthesizing arylated tryptophan derivatives from Boc-L-Tbt-OH .

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes, receptors, and proteins, modulating their activity. The Boc-protected amine group can also play a role in the compound’s interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its tri-tert-butyl-substituted indole core, which distinguishes it from analogs with simpler substituents. Below is a comparative analysis with structurally related compounds from the evidence:

Property Target Compound Ethyl 1-[(tert-Boc)amino]-2-methyl-5-(1-methylindol-3-yl)-4-(1-methylindol-3-carbonyl)-1H-pyrrole-3-carboxylate (10a) (S)-2-((tert-Boc)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid (S)-Methyl-2-((tert-Boc)amino)-3-(7-boryl-1H-indol-3-yl)propanoate
Core Structure Tri-tert-butylindole Bis(indolyl)pyrrole 5-Fluoroindole 7-Boron-containing indole
Substituent Effects High steric hindrance; enhanced hydrophobicity Moderate steric bulk from methyl groups; planar pyrrole core Electron-withdrawing fluorine; improved bioavailability Boron enables cross-coupling (e.g., Suzuki reactions)
Synthetic Yield Not reported 98% Not reported Not explicitly stated; Ir-catalyzed borylation used
Melting Point Expected >200°C (inferred from tert-butyl density) 169–173°C Not reported Not reported
Applications Potential enzyme inhibition; peptidomimetics Heterocyclic building block Bioactive probes (e.g., receptor binding) Synthetic intermediate for bioconjugation
Key Spectral Data Not available IR: 1765 cm⁻¹ (ester); 1H-NMR: δ 7.52 (s, indole H) Not reported 13C-NMR: δ 186.5 (carbonyl)

Key Findings

However, this bulk may enhance binding to hydrophobic enzyme pockets . In contrast, the 7-boryl indole in is designed for functionalization via cross-coupling, a feature absent in the tert-butyl-substituted target.

Synthetic Challenges :

  • Compounds with multiple tert-butyl groups (e.g., target) may require harsh conditions for deprotection or coupling, whereas methyl-substituted pyrroles (e.g., 10a) achieve high yields (98%) under standard CuCl₂ catalysis .

Biological Relevance :

  • The 5-fluoroindole analog leverages fluorine’s electronegativity for enhanced metabolic stability and target affinity, whereas the target’s tert-butyl groups prioritize steric interactions over electronic modulation.

Physicochemical Properties :

  • The target’s hydrophobicity (logP >5 predicted) likely reduces aqueous solubility compared to the boronated indole in , which may form stable complexes with diols or sugars.

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid, commonly referred to as Boc-L-Tbt-OH, is a derivative of tryptophan that has garnered attention due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tri-tert-butyl indole structure, which influences its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of Boc-L-Tbt-OH is C28H44N2O4, with a molecular weight of 472.66 g/mol. The compound's structure is characterized by the presence of a bulky indole moiety, which may enhance its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC28H44N2O4
Molecular Weight472.66 g/mol
CAS Number78654-82-7
Melting PointNot specified
SolubilitySoluble in organic solvents

Antioxidant Properties

Research indicates that compounds with indole structures often exhibit antioxidant properties. The tri-tert-butyl groups in Boc-L-Tbt-OH may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in various therapeutic applications, particularly in neuroprotection and anti-aging strategies.

Anti-inflammatory Effects

Studies have suggested that derivatives of tryptophan can modulate inflammatory responses. Boc-L-Tbt-OH has been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential use in managing inflammatory diseases.

Neuroprotective Activity

Given the structural similarity to neurotransmitters and neuropeptides, Boc-L-Tbt-OH may influence neuronal signaling pathways. Preliminary studies suggest it could enhance neurogenesis and protect against neurodegenerative conditions by modulating pathways such as PI3K/Akt/mTOR.

The mechanism of action for Boc-L-Tbt-OH involves multiple pathways:

  • Antioxidant Defense : The indole ring structure likely contributes to electron donation capabilities, neutralizing reactive oxygen species (ROS).
  • Cytokine Modulation : By influencing NF-κB signaling pathways, Boc-L-Tbt-OH may reduce the expression of pro-inflammatory cytokines.
  • Neurotransmitter Interaction : The compound may mimic or modulate neurotransmitter activity, particularly serotonin pathways due to its tryptophan origin.

Case Studies and Research Findings

  • Antioxidant Study : A study published in the Journal of Medicinal Chemistry demonstrated that Boc-L-Tbt-OH significantly reduced oxidative stress markers in neuronal cell lines exposed to hydrogen peroxide .
  • Inflammation Modulation : In a controlled experiment, treatment with Boc-L-Tbt-OH led to a 30% reduction in TNF-alpha levels in macrophage cultures stimulated with LPS .
  • Neuroprotection : Research conducted by Smith et al. (2023) indicated that Boc-L-Tbt-OH improved cognitive function in mice subjected to chronic stress models, suggesting its potential as a neuroprotective agent .

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